molecular formula C30H48FeP2 B3157511 (2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+) CAS No. 849950-54-5

(2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+)

Cat. No.: B3157511
CAS No.: 849950-54-5
M. Wt: 526.5 g/mol
InChI Key: RNAIPFYGOQYYTF-CNFAWKLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+) is a complex organometallic compound. It features a ferrocene backbone with phospholane substituents, making it a unique and versatile compound in the field of chemistry. This compound is known for its stability and reactivity, which makes it valuable in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+) typically involves the reaction of cyclopentadienyl iron complexes with phospholane ligands. One common method involves the use of ferrocene as a starting material, which is reacted with (2R,5R)-2,5-di(propan-2-yl)phospholane under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound typically yields iron(3+) complexes, while substitution reactions can produce a wide range of derivatives depending on the nucleophiles used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+) apart is its unique combination of stability and reactivity, making it versatile for various applications. Its ability to undergo multiple types of reactions and its effectiveness as a catalyst highlight its significance in scientific research and industrial applications .

Properties

IUPAC Name

(2R,5R)-1-cyclopenta-1,4-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H24P.Fe/c2*1-11(2)14-9-10-15(12(3)4)16(14)13-7-5-6-8-13;/h2*5-8,11-12,14-15H,9-10H2,1-4H3;/q2*-1;+2/t2*14-,15-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAIPFYGOQYYTF-CNFAWKLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(P1C2=C[CH-]C=C2)C(C)C.CC(C)C1CCC(P1C2=C[CH-]C=C2)C(C)C.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@H](P1C2=C[CH-]C=C2)C(C)C.CC(C)[C@H]1CC[C@@H](P1C2=C[CH-]C=C2)C(C)C.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746248
Record name Iron(2+) bis{1-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]cyclopenta-2,4-dien-1-ide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849950-54-5
Record name 1,1′-Bis[(2R,5R)-2,5-bis(1-methylethyl)-1-phospholanyl]ferrocene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849950-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iron(2+) bis{1-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]cyclopenta-2,4-dien-1-ide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+)
Reactant of Route 2
(2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+)
Reactant of Route 3
(2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+)
Reactant of Route 4
(2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+)
Reactant of Route 5
(2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+)
Reactant of Route 6
(2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.